

# The Impact of SR-0813 on Leukemic Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR-0813   |           |
| Cat. No.:            | B10823721 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **SR-0813**, a potent and selective small molecule inhibitor of the ENL/AF9 YEATS domains, and its impact on gene expression programs in leukemia. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in this area.

#### **Core Mechanism of Action**

SR-0813 functions as a competitive inhibitor of the YEATS domain of Eleven-Nineteen Leukemia (ENL) and its homolog AF9. The YEATS domain is a specialized "reader" of post-translational modifications on histone proteins, specifically recognizing acetylated lysine residues (H3K9ac and H3K27ac). In the context of MLL-rearranged (MLL-r) acute myeloid leukemia (AML), ENL plays a critical role in recruiting the super elongation complex (SEC) to the promoters of key oncogenes. This recruitment enhances transcriptional elongation, leading to the overexpression of genes such as HOXA9, MEIS1, and MYC, which are crucial for leukemic cell survival and proliferation.[1][2] By binding to the YEATS domain, SR-0813 prevents ENL from engaging with acetylated histones, thereby displacing it from chromatin. This leads to a reduction in SEC recruitment and a subsequent decrease in the transcription of ENL target genes, ultimately inhibiting leukemic cell growth.[1][3]

### **Quantitative Data Summary**



The following tables summarize the key quantitative data regarding the potency and cellular effects of **SR-0813**.

Table 1: Biochemical and Cellular Potency of SR-0813[4][5]

| Parameter        | Target/Cell Line | Value  |
|------------------|------------------|--------|
| IC50             | ENL YEATS Domain | 25 nM  |
| AF9 YEATS Domain | 311 nM           |        |
| EC50 (CETSA)     | ENL YEATS Domain | 205 nM |
| AF9 YEATS Domain | 76 nM            |        |
| Kd               | ENL YEATS Domain | 30 nM  |

Table 2: Effect of **SR-0813** on Leukemic Cell Line Proliferation[4]

| Cell Line | Leukemia<br>Subtype                  | SR-0813<br>Concentration | Treatment<br>Duration | Effect on<br>Growth |
|-----------|--------------------------------------|--------------------------|-----------------------|---------------------|
| MV4;11    | MLL-AF4 AML                          | 1 μΜ & 10 μΜ             | ~2 weeks              | Inhibition          |
| MOLM-13   | MLL-AF9 AML                          | 1 μΜ & 10 μΜ             | ~2 weeks              | Inhibition          |
| OCI/AML-2 | MLL-AF6 AML                          | 1 μΜ & 10 μΜ             | ~2 weeks              | Inhibition          |
| HB11;19   | MLL-ENL Fusion                       | 1 μΜ & 10 μΜ             | ~2 weeks              | Inhibition          |
| JURKAT    | T-cell ALL (ENL-insensitive)         | Up to 10 μM              | Not specified         | Unaffected          |
| HL-60     | MLL wild-type AML (ENL- insensitive) | Up to 10 μM              | Not specified         | Unaffected          |

Table 3: Impact of SR-0813 on Leukemic Gene Expression in MV4;11 Cells[4][5]



| Gene          | Function                          | SR-0813 Treatment             | Result         |
|---------------|-----------------------------------|-------------------------------|----------------|
| HOXA9         | Oncogenic<br>Transcription Factor | 1 μM & 10 μM (24, 48,<br>72h) | Downregulation |
| MEIS1         | HOX Cofactor                      | 1 μM & 10 μM (24, 48,<br>72h) | Downregulation |
| MYC           | Oncogenic<br>Transcription Factor | 1 μM & 10 μM (24, 48,<br>72h) | Downregulation |
| ITGAM (CD11b) | Myeloid Differentiation<br>Marker | 1 μM & 10 μM (24, 48,<br>72h) | Upregulation   |

### Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways affected by **SR-0813** and a typical experimental workflow for its evaluation.

# **ENL-Mediated Transcriptional Activation in MLL-Rearranged Leukemia**



Click to download full resolution via product page

Caption: ENL recognizes acetylated histones and recruits the SEC to drive oncogene transcription.

#### **Mechanism of Action of SR-0813**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ENL links histone acetylation to oncogenic gene expression in AML PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Impact of SR-0813 on Leukemic Gene Expression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823721#sr-0813-s-impact-on-leukemic-gene-expression-programs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com